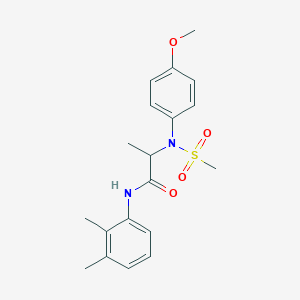
N-cyclohexyl-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide
Beschreibung
- N-cyclohexyl-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide is a compound that belongs to the benzenesulfonamide family. This group of compounds is known for diverse biological activities and has been the subject of various studies focusing on their synthesis, molecular structure, and properties (Hashimoto et al., 2002).
Synthesis Analysis
- The synthesis of related benzenesulfonamide derivatives often involves reactions with various cycloalkyl or aryl groups. For instance, a study by Hashimoto et al. (2002) describes the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, focusing on the inhibitory effects on cyclooxygenase enzymes.
Molecular Structure Analysis
- The molecular structure of benzenesulfonamide derivatives is characterized by spectroscopic techniques like IR, 1H-NMR, and 13C-NMR. These techniques provide insights into the structural characterization of these molecules (Abbasi et al., 2018).
Chemical Reactions and Properties
- Benzenesulfonamide compounds often exhibit selective inhibition properties, as seen in studies where these compounds show selective inhibitory effects on specific enzymes. For instance, research has shown selective COX-2 inhibition by certain benzenesulfonamide derivatives (Hashimoto et al., 2002).
Physical Properties Analysis
- The crystal structures of benzenesulfonamide derivatives, like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, help in understanding their physical properties. These studies often reveal the nature of intermolecular interactions and the formation of various supramolecular architectures (Rodrigues et al., 2015).
Chemical Properties Analysis
- The chemical properties of benzenesulfonamides are often studied through their interactions in various chemical reactions. For instance, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene demonstrates the chemical reactivity and the formation of various products, giving insights into the chemical properties of these compounds (Takemura et al., 1971).
Eigenschaften
IUPAC Name |
N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-12-13-16(14-20(15)29(26,27)25-17-8-4-3-5-9-17)21-18-10-6-7-11-19(18)22(28-2)24-23-21/h6-7,10-14,17,25H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSZPCTKMOUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018148.png)
![ethyl 1-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4018151.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylhexanamide](/img/structure/B4018154.png)
![ethyl 4-{[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]amino}piperidine-1-carboxylate](/img/structure/B4018165.png)
![2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide](/img/structure/B4018173.png)

![2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride](/img/structure/B4018185.png)
![ethyl 4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4018199.png)
![4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4018204.png)
![N,5-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyrazinecarboxamide](/img/structure/B4018205.png)
![10,10-dichloro-N-(5-chloro-2-methylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B4018214.png)
![N-(4-fluorophenyl)-2-(4-oxooctahydropyrido[2,1-c][1,4]oxazin-3-yl)acetamide](/img/structure/B4018217.png)
![N-cyclohexyl-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4018230.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B4018245.png)